molecular formula C21H22N6O2S B2577567 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide CAS No. 1396812-66-0

2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Cat. No.: B2577567
CAS No.: 1396812-66-0
M. Wt: 422.51
InChI Key: QHXMVEZFQFMYLA-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can be achieved through several synthetic routes. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring . This reaction typically requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide has several applications in scientific research. . Additionally, it may be used in the development of new pharmaceuticals and as a tool in chemical biology research.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

When compared to similar compounds, 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzamide derivatives and pyrrolidine-containing molecules, which may have different reactivity and applications .

Properties

IUPAC Name

2-ethylsulfanyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-2-30-18-8-4-3-7-17(18)20(28)22-15-9-11-16(12-10-15)27-24-19(23-25-27)21(29)26-13-5-6-14-26/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXMVEZFQFMYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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